molecular formula C16H21NO2 B10973979 N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide CAS No. 6358-25-4

N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide

Cat. No.: B10973979
CAS No.: 6358-25-4
M. Wt: 259.34 g/mol
InChI Key: FQMDOWXKZZHTDA-UHFFFAOYSA-N
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Description

N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide is a compound that features an adamantane moiety attached to a furan ring via a carboxamide linkage. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts rigidity and bulkiness to the molecule. The furan ring, a five-membered aromatic ring containing one oxygen atom, adds to the compound’s chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide typically involves the reaction of adamantan-1-amine with 2-methylfuran-3-carboxylic acid. The carboxylic acid is first activated, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated carboxylic acid then reacts with adamantan-1-amine to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a hydrophobic interaction surface, while the furan ring can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, in antiviral applications, the compound may inhibit viral replication by binding to viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide is unique due to the presence of both the adamantane and furan moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

CAS No.

6358-25-4

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

N-(1-adamantyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C16H21NO2/c1-10-14(2-3-19-10)15(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-9H2,1H3,(H,17,18)

InChI Key

FQMDOWXKZZHTDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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